1-(2-Chlorophenyl)-4-oxocyclohexanecarbonitrile

Übersicht

Beschreibung

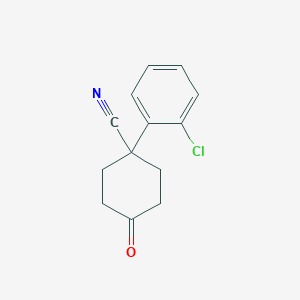

1-(2-Chlorophenyl)-4-oxocyclohexanecarbonitrile is an organic compound that features a chlorophenyl group attached to a cyclohexane ring with a ketone and a nitrile functional group

Vorbereitungsmethoden

The synthesis of 1-(2-Chlorophenyl)-4-oxocyclohexanecarbonitrile typically involves the reaction of 2-chlorobenzonitrile with cyclohexanone under specific conditions. One common method includes the use of a Grignard reagent, such as 2-chlorophenyl magnesium bromide, which reacts with cyclohexanone to form the desired product. The reaction conditions often involve anhydrous solvents and controlled temperatures to ensure high yield and purity .

Analyse Chemischer Reaktionen

1-(2-Chlorophenyl)-4-oxocyclohexanecarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1-(2-Chlorophenyl)-4-oxocyclohexanecarbonitrile has been investigated for its potential as an anticancer agent . Research indicates that it may inhibit critical signaling pathways involved in cancer progression, particularly the Raf/MEK/MAPK pathway, which is crucial for cell proliferation and survival in various cancer types .

Anticancer Activity

- Mechanism of Action : The compound's ability to interact with specific kinases in cancer signaling pathways suggests it could be developed into a therapeutic agent targeting tumors.

- Case Studies : In vitro studies have shown that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines, indicating its potential utility in drug development .

Drug Development

The compound serves as a lead compound in the development of novel pharmaceuticals. Its structural characteristics allow for modifications that can enhance its therapeutic efficacy and selectivity.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is vital for optimizing its pharmacological properties. The presence of the chlorophenyl group influences lipophilicity and biological target interactions, making it a candidate for further modification to improve potency and reduce side effects .

Toxicological Assessments

Toxicological evaluations are essential for understanding the safety profile of this compound. Preliminary studies suggest moderate toxicity, necessitating further investigation into its safety and environmental impact .

Environmental Impact

Research into the environmental impact of this compound indicates that it may pose risks if not managed properly. Studies using artificial neural networks (ANNs) have been employed to estimate the life-cycle impacts of chemicals like this one, focusing on categories such as global warming potential and ecotoxicity .

Wirkmechanismus

The mechanism of action of 1-(2-Chlorophenyl)-4-oxocyclohexanecarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .

Vergleich Mit ähnlichen Verbindungen

1-(2-Chlorophenyl)-4-oxocyclohexanecarbonitrile can be compared to other similar compounds, such as:

1-(2-Chlorophenyl)-2-methylaminocyclohexanone: Known for its use as an anesthetic.

1-(2-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester:

Biologische Aktivität

1-(2-Chlorophenyl)-4-oxocyclohexanecarbonitrile is a chemical compound that has garnered attention for its potential biological activities. It is characterized by a cyclohexane ring, a carbonitrile group, and a chlorophenyl substituent. This compound is primarily studied for its interactions with various biological targets, including enzymes and receptors, which may lead to therapeutic applications.

- Molecular Formula : CHClN

- Molecular Weight : Approximately 233.68 g/mol

- Structure : The compound features a cyclohexane ring with a carbonyl and nitrile functional group, along with a chlorinated phenyl group.

The biological activity of this compound is largely attributed to its ability to bind to enzymes or receptors, thereby altering their activity. The chlorophenyl group allows for π-π interactions with aromatic residues in proteins, while the nitrile and carbonyl groups can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate various biological pathways, potentially leading to therapeutic effects.

Potential Therapeutic Applications

Research indicates that this compound may have applications in:

- Cancer Treatment : Similar compounds have shown efficacy in inhibiting cancer-related signaling pathways, such as the Raf/MEK/MAPK pathway, which is crucial for cell proliferation and survival in cancer cells.

- Central Nervous System Disorders : Compounds within this class are being investigated for their potential as modulators of neurotransmitter systems, particularly in conditions like Alzheimer's disease .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | CHClN | Contains a chlorine atom on the phenyl ring |

| 1-(2-Bromophenyl)-4-oxocyclohexanecarbonitrile | CHBrN | Bromine substitution may alter reactivity |

| 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile | CHF | Fluorine substitution affects lipophilicity |

Study on Enzyme Inhibition

A study examining the enzyme inhibition properties of this compound found that it effectively inhibits certain kinases involved in cancer signaling pathways. The inhibition was quantified using IC values, demonstrating significant potency compared to control compounds.

Neuropharmacological Evaluation

In preclinical studies, the compound was assessed for its effects on muscarinic receptors, which are implicated in cognitive functions. Results indicated that it may enhance cholinergic signaling, suggesting potential benefits for cognitive disorders .

Eigenschaften

IUPAC Name |

1-(2-chlorophenyl)-4-oxocyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c14-12-4-2-1-3-11(12)13(9-15)7-5-10(16)6-8-13/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIMOIQNSDSBDDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1=O)(C#N)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80503807 | |

| Record name | 1-(2-Chlorophenyl)-4-oxocyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80503807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65618-88-4 | |

| Record name | 1-(2-Chlorophenyl)-4-oxocyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80503807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.